
(5-Methyl-6-morpholinopyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-6-morpholinopyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, featuring a morpholine ring and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)methanol typically involves the reaction of 5-methyl-6-morpholinopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or distillation may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
(5-Methyl-6-morpholinopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(5-Methyl-6-morpholinopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.
(6-Methylpyridin-3-yl)methanol: Similar structure but without the morpholine ring.
(5-methylpyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(5-Methyl-6-morpholinopyridin-3-yl)methanol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer specific chemical and biological properties
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-7,14H,2-5,8H2,1H3 |
InChI 键 |
DZUNNKHMQOGHQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCOCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


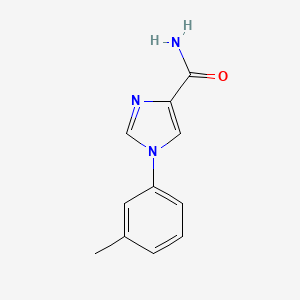
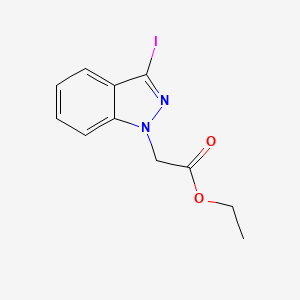
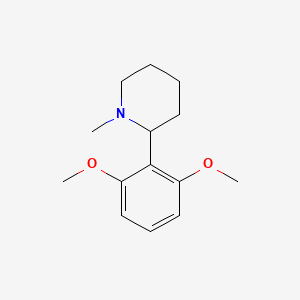


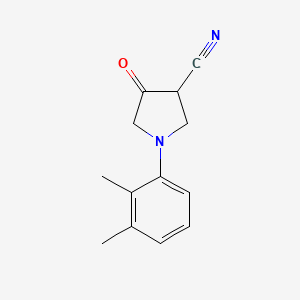


![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
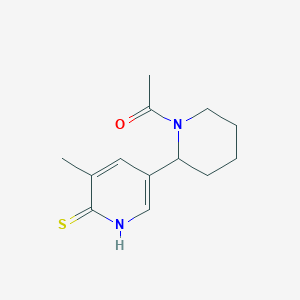
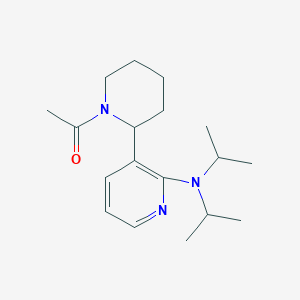


![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
